Einecs 252-119-4

Descripción general

Descripción

Einecs 252-119-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, crystalline solid that is known for its explosive properties. This compound is primarily used in military applications, but it also has significant roles in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents, with strict control over temperature and reaction times to maximize yield and purity. The final product is then purified through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various amines.

Substitution: It can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like iron and hydrochloric acid.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia.

Major Products

Reduction: The reduction of 2,4,6-trinitrotoluene typically yields compounds like 2,4,6-triaminotoluene.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4,6-Trinitrotoluene has several applications in scientific research:

Chemistry: It is used as a standard explosive in studies of detonation and explosive behavior.

Biology: Research into the environmental impact of 2,4,6-trinitrotoluene has led to studies on its biodegradation and the microorganisms capable of degrading it.

Medicine: While not directly used in medicine, its derivatives and the study of its toxicology have implications for health and safety.

Industry: Beyond its use as an explosive, it is also used in the synthesis of other chemicals and in analytical chemistry as a reagent.

Mecanismo De Acción

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas formation creates a high-pressure shock wave, characteristic of an explosion.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrotoluene: Similar in structure but with only two nitro groups, it is less explosive.

2,4,6-Trinitrophenol (Picric Acid): Another explosive compound, but with different chemical properties and uses.

Uniqueness

2,4,6-Trinitrotoluene is unique due to its balance of stability and explosive power. It is stable enough to be handled safely under controlled conditions but can be detonated to produce a powerful explosion when needed. This makes it highly valuable in both military and industrial applications.

Actividad Biológica

Overview

Einecs 252-119-4 refers to 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide that targets broadleaf weeds. Its biological activity is significant in agriculture, particularly in cereal crops. This article delves into its biological mechanisms, effects on various organisms, and relevant research findings.

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth in susceptible plants, ultimately causing their death. The herbicide is absorbed through foliage and roots, translocating throughout the plant to disrupt normal growth processes.

Effects on Plants

- Growth Regulation : 2,4-D promotes cell elongation and division at low concentrations but causes abnormal growth and tissue death at higher concentrations.

- Selective Herbicide : It is effective against dicotyledonous plants while having minimal effects on monocots like grasses.

Effects on Non-target Organisms

Research indicates that 2,4-D can affect non-target species, including:

- Aquatic Life : Studies show that exposure can lead to reduced growth rates in fish and amphibians.

- Soil Microorganisms : High concentrations may alter microbial community structure and function, impacting soil health.

Case Studies

- Aquatic Toxicity : A study demonstrated that exposure to 2,4-D resulted in significant toxicity to aquatic organisms such as Daphnia magna and various fish species. The lethal concentration (LC50) values indicated a risk to aquatic ecosystems at concentrations typically found in agricultural runoff .

- Soil Microbial Impact : Research highlighted that repeated applications of 2,4-D altered the microbial diversity in soil samples from treated fields compared to untreated controls. This shift could potentially disrupt nutrient cycling and soil fertility .

- Human Health Studies : Epidemiological studies have suggested potential links between 2,4-D exposure and certain health issues, including non-Hodgkin lymphoma among agricultural workers. However, results vary widely based on exposure levels and duration .

Data Tables

Propiedades

IUPAC Name |

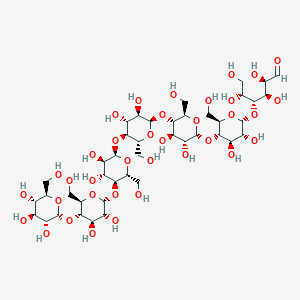

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZITDGOAFCURV-VVTKTIMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-78-5 | |

| Record name | Maltoheptaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034620785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOHEPTAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD5BBR49M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.